4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose is a carbohydrate derivative that has garnered interest in the field of synthetic organic chemistry. This compound is characterized by its unique cyclohexylidene protecting group, which provides stability and specificity in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose typically involves the protection of hydroxyl groups in the carbohydrate backbone. One common method includes the use of cyclohexanone in the presence of an acid catalyst to form the cyclohexylidene acetal. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: This compound is studied for its potential role in biological pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose involves its interaction with specific molecular targets and pathways. The cyclohexylidene group provides stability and specificity, allowing the compound to participate in selective reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Anhydro-6-deoxy-D-erythro-hex-1-en-3-ulose: This compound shares a similar carbohydrate backbone but lacks the cyclohexylidene protecting group.
1,5-Anhydro-3,4,6-tri-O-benzyl-2-deoxy-D-ribo-hex-1-enitol: Another carbohydrate derivative with different protecting groups and functional properties.
Uniqueness
The uniqueness of 4,6-O-Cyclohexylidene-1,5-anhydro-3-deoxy-D-erythro-hex-1-3N-3-ulose lies in its cyclohexylidene group, which provides enhanced stability and specificity in chemical reactions. This makes it a valuable intermediate in synthetic organic chemistry and various research applications .
Eigenschaften
Molekularformel |
C12H16O4 |
---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
(4aR,8aR)-spiro[4a,8a-dihydro-4H-pyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-one |
InChI |
InChI=1S/C12H16O4/c13-9-4-7-14-10-8-15-12(16-11(9)10)5-2-1-3-6-12/h4,7,10-11H,1-3,5-6,8H2/t10-,11+/m1/s1 |
InChI-Schlüssel |
FEWYIKHGBKYLNQ-MNOVXSKESA-N |
Isomerische SMILES |
C1CCC2(CC1)OC[C@@H]3[C@@H](O2)C(=O)C=CO3 |
Kanonische SMILES |
C1CCC2(CC1)OCC3C(O2)C(=O)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.